molecular formula C12H8ClN3O3S B2430752 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1707587-09-4

4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2430752
CAS No.: 1707587-09-4
M. Wt: 309.72
InChI Key: ZNPSWMGNTYMCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” has a molecular formula of C12H8ClN3O3S. It has an average mass of 309.728 Da and a monoisotopic mass of 308.997498 Da .

Scientific Research Applications

Synthesis and Derivatives

  • A study by Neill, Preston, & Wightman (1998) described the synthesis of pyrido-1,2,4-thiadiazines, which are related to antihypertensive benzothiadiazine-1,1-dioxides. This includes the development of novel 1,1-dioxide and 5-oxide derivatives.
  • Dupont et al. (1995) reported on a zwitterionic derivative of a pyridothiadiazine, which is structurally analogous to the antihypertensive agent diazoxide.

Potential Pharmacological Applications

  • A study by Pirotte et al. (2000) synthesized derivatives structurally related to diazoxide and pinacidil, exploring their potential as K(ATP) channel openers and their effects on vascular smooth muscle cells.
  • Khazaei et al. (2015) described a highly efficient and homogeneous catalyst for the synthesis of various derivatives in aqueous media, highlighting its potential for green chemistry applications.

Structural and Activity Studies

  • Gobis et al. (2013) focused on synthesizing novel 1,2,4-thiadiazine 1,1-dioxides and evaluated their tuberculostatic and anticancer activities.
  • The work of Dupont et al. (1999) investigated 4H-1,2,4-pyridothiadiazine 1,1-dioxides as potential allosteric modulators of specific receptors, contributing to the understanding of their pharmacological properties.

Tautomeric Forms and Structural Insights

  • Tullio et al. (1999) provided insights into the geometrical and conformational aspects of pyridothiadiazinedioxides, emphasizing their pharmacological potentialities.

Comparison with Other Agents

  • Dupont et al. (1995) compared the structural and pharmacological properties of pyridothiadiazine derivatives with diazoxide, an antihypertensive agent, highlighting the importance of structural differences in determining pharmacological activity.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . Therefore, it’s plausible that this compound may also target neuronal cells and microglia, key players in neurodegenerative diseases.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the properties of similar compounds, it may interact with its targets to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound could potentially modulate inflammatory responses in the nervous system.

Result of Action

The compound may exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially protect neuronal cells from damage and death.

Properties

IUPAC Name

4-(3-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S/c13-8-3-1-4-9(7-8)16-11-10(5-2-6-14-11)20(18,19)15-12(16)17/h1-7H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPSWMGNTYMCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.